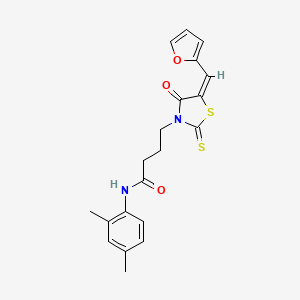

(E)-N-(2,4-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

This compound belongs to the thiazolidinone family, a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure features a thiazolidinone ring with a 4-oxo-2-thioxo moiety, a furan-2-ylmethylene substituent at position 5, and a butanamide chain linked to a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-7-8-16(14(2)11-13)21-18(23)6-3-9-22-19(24)17(27-20(22)26)12-15-5-4-10-25-15/h4-5,7-8,10-12H,3,6,9H2,1-2H3,(H,21,23)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFHLALIPQSRDK-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2,4-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This compound contains a thiazolidinone ring and a furan moiety, both of which are associated with various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 386.48 g/mol. Its structure includes:

- A thiazolidinone ring known for its role in drug design.

- A furan group which enhances reactivity and biological interactions.

- A dimethylphenyl substituent that may influence lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds containing thiazolidinone and furan moieties can exhibit a broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory : Ability to reduce inflammation in various models.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolidinones possess significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values for these compounds often range from 50 to 200 µg/mL, indicating moderate to high efficacy against tested organisms .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of compounds related to thiazolidinones. For example, certain derivatives have been tested against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results indicate that some derivatives exhibit moderate inhibitory effects on cell proliferation, suggesting potential for further development in cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds with thiazolidinone structures often inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds can scavenge ROS, reducing oxidative stress in cells .

- Modulation of Cell Signaling Pathways : The presence of the furan moiety may allow interaction with signaling pathways involved in cell growth and apoptosis.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of a related thiazolidinone derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 75 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .

- Anticancer Properties : In another investigation, a series of thiazolidinone derivatives were tested for their cytotoxic effects on MDA-MB-231 cells. One derivative showed a significant reduction in cell viability at concentrations above 10 µM, indicating promising anticancer activity .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Accessibility : The furan-2-ylmethylene group in the target compound simplifies synthesis compared to allylidene derivatives (CAS 433240-59-6), which require stringent Z/E control .

- Thermodynamic Stability : The thioxo group in the target compound may confer greater stability under physiological conditions compared to dioxo analogs .

- Computational Predictions : Acid dissociation constants (pKa ~14.20 in CAS 433240-59-6) suggest that similar compounds are deprotonated at physiological pH, influencing ionization and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.